1,3-Bis-aminooxy propane

Description

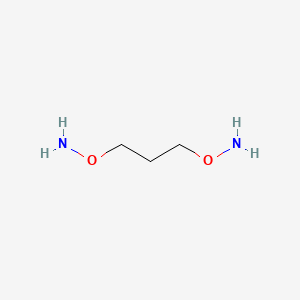

Structure

3D Structure

Properties

IUPAC Name |

O-(3-aminooxypropyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2/c4-6-2-1-3-7-5/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEBNIUQBHSRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598133 | |

| Record name | O,O'-Propane-1,3-diyldihydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98627-69-1 | |

| Record name | O,O'-Propane-1,3-diyldihydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(aminooxy)propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(aminooxy)propane, also known by its IUPAC name O,O'-(propane-1,3-diyl)bis(hydroxylamine), is a versatile bifunctional linker molecule. Its core structure consists of a three-carbon propane (B168953) chain flanked by two aminooxy groups. This arrangement allows for the conjugation of two molecules, each containing a carbonyl group (aldehyde or ketone), through the formation of stable oxime linkages. This property has made it a valuable tool in various scientific disciplines, particularly in the fields of bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety considerations of 1,3-bis(aminooxy)propane.

Chemical and Physical Properties

1,3-Bis(aminooxy)propane is commercially available, typically as a liquid, with a purity of 95-98%.[1][2][3] Due to the reactive nature of the aminooxy groups, it is recommended to store the compound at -20°C and for long-term storage, a dry and dark environment is preferable.[1][2] For short-term handling and shipping, it is stable at ambient temperatures.[1][2] The dihydrochloride (B599025) salt of 1,3-bis(aminooxy)propane is also available and exists as a crystalline solid.[4][5]

Table 1: Chemical and Physical Properties of 1,3-Bis(aminooxy)propane and its Dihydrochloride Salt

| Property | 1,3-Bis(aminooxy)propane | O,O'-(propane-1,3-diyl)bis(hydroxylamine) dihydrochloride | Reference(s) |

| Chemical Formula | C₃H₁₀N₂O₂ | C₃H₁₀N₂O₂ · 2HCl | [1][2] |

| Molecular Weight | 106.12 g/mol | 179.05 g/mol | [1][2][4] |

| CAS Number | 98627-69-1 | 104845-82-1 | [1][2][4] |

| Appearance | Liquid | Crystals | [2][4] |

| Purity | >95% or ≥98% | 98% | [1][2][4] |

| Storage Temperature | -20°C | Room Temperature | [1][2] |

| SMILES | NOCCCON | NOCCCON.[H]Cl.[H]Cl | [4][6] |

| InChI Key | COEBNIUQBHSRFT-UHFFFAOYSA-N | IXCSERBJSXMMFS-UHFFFAOYSA-N | [2][4] |

Synthesis

A common synthetic route to O,O'-disubstituted hydroxylamines involves the reaction of a suitable electrophile with a protected hydroxylamine (B1172632) species, followed by deprotection. For 1,3-bis(aminooxy)propane, a plausible synthesis involves the reaction of 1,3-dibromopropane (B121459) with N-hydroxyphthalimide, followed by hydrazinolysis to release the free aminooxy groups.

Caption: General synthesis pathway for 1,3-Bis(aminooxy)propane.

Reactions and Applications

The primary utility of 1,3-bis(aminooxy)propane lies in its ability to react with aldehydes and ketones to form stable oxime linkages. This reaction is chemoselective and proceeds under mild conditions, making it ideal for bioconjugation applications where sensitive biomolecules are involved.

Oxime Ligation

The reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) results in the formation of an oxime bond. This reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific labeling and conjugation of biomolecules.

Caption: The reaction of an aldehyde or ketone with 1,3-bis(aminooxy)propane to form an oxime.

PROTAC Synthesis

A significant application of 1,3-bis(aminooxy)propane is in the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. 1,3-Bis(aminooxy)propane can serve as a flexible linker to connect the target-binding moiety and the E3 ligase-binding moiety.

Caption: Schematic of a PROTAC molecule using 1,3-bis(aminooxy)propane as a linker.

Experimental Protocols

The following are example protocols for the reaction of 1,3-bis(aminooxy)propane with aldehydes to form bis-oxime derivatives. These can be adapted for various substrates.

Synthesis of 1,3-Bis[(4-methylbenzylidene)aminooxy]propane[7]

Materials:

-

4-Methyl-2-hydroxybenzaldehyde (2.02 mmol, 243.2 mg)

-

1,3-Bis(aminooxy)propane (1.02 mmol, 108.3 mg)

-

Ethanol (B145695) (8 mL)

-

n-Hexane

Procedure:

-

Dissolve 4-methyl-2-hydroxybenzaldehyde in 4 mL of ethanol.

-

Dissolve 1,3-bis(aminooxy)propane in 4 mL of ethanol.

-

Add the 1,3-bis(aminooxy)propane solution to the aldehyde solution.

-

Stir the reaction mixture at 328–333 K for 14 hours.

-

Cool the mixture to room temperature.

-

If no precipitate forms, concentrate the solution under reduced pressure to approximately 1 mL.

-

Separate the resulting precipitate by filtration.

-

Wash the precipitate several times with n-hexane.

-

Dry the product under vacuum.

Expected Yield: 60.4%

Synthesis of 1,3-Bis[(4-nitrobenzylidene)aminooxy]propane[8][9]

Materials:

-

p-Nitrobenzaldehyde (1.235 mmol, 186.6 mg)

-

1,3-Bis(aminooxy)propane (0.473 mmol, 51.3 mg)

-

Ethanol (5 mL)

-

n-Hexane

Procedure:

-

Dissolve p-nitrobenzaldehyde in 2 mL of ethanol.

-

Dissolve 1,3-bis(aminooxy)propane in 3 mL of ethanol.

-

Add the 1,3-bis(aminooxy)propane solution dropwise to the aldehyde solution.

-

Stir the mixture at 328 K for 3 hours.

-

Cool the reaction to room temperature.

-

Filter the precipitate.

-

Wash the precipitate successively with ethanol and n-hexane.

-

Dry the product in vacuo.

-

Purify the product by recrystallization from ethanol.

Expected Yield: 71.8%

Caption: General workflow for the synthesis of bis-oxime derivatives.

Safety and Handling

1,3-Bis(aminooxy)propane

Commercial suppliers advise that aminooxy compounds are reactive and sensitive and recommend immediate use.[1] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

O,O'-(propane-1,3-diyl)bis(hydroxylamine) dihydrochloride

The dihydrochloride salt is classified as causing skin irritation (H315) and serious eye irritation (H319).[4][5][6]

Precautionary Statements: [4][6]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.

Conclusion

1,3-Bis(aminooxy)propane is a valuable and versatile bifunctional linker that plays a crucial role in modern chemical biology and drug discovery. Its ability to form stable oxime bonds under mild conditions makes it an indispensable tool for researchers developing complex molecular architectures, including bioconjugates and PROTACs. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe use in the laboratory.

References

- 1. 1,3-Bis-aminooxy propane, 98627-69-1 | BroadPharm [broadpharm.com]

- 2. chem.uoi.gr [chem.uoi.gr]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. O,O′-1,3-プロパンジイルビスヒドロキシルアミン 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. O,O′-1,3-丙二基双羟胺 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. O,O'-1,3-Propanediylbishydroxylamine dihydrochloride | C3H12Cl2N2O2 | CID 87535645 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Bis(aminooxy)propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(aminooxy)propane, identified by CAS number 98627-69-1, is a versatile, bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and the development of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs).[1][2] Its core utility lies in the two terminal aminooxy groups which readily react with aldehydes and ketones to form stable oxime linkages.[3][4] This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its application, and a visualization of its role in synthetic workflows. The compound is also available as a more stable dihydrochloride (B599025) salt (CAS No. 104845-82-1), which is often used in synthesis.[1][5]

Physicochemical Properties

1,3-Bis(aminooxy)propane is a small molecule with two reactive aminooxy termini connected by a short, three-carbon alkyl chain.[3] This structure imparts flexibility and allows for the conjugation of two different molecules. Its dihydrochloride salt is a white to off-white powder, soluble in DMSO, and is more stable for long-term storage.[5][6] Detailed physicochemical properties for both the free base and its dihydrochloride salt are summarized in the tables below.

Table 1: Physicochemical Properties of 1,3-Bis(aminooxy)propane (CAS: 98627-69-1)

| Property | Value | Source(s) |

| Molecular Formula | C₃H₁₀N₂O₂ | [7] |

| Molecular Weight | 106.12 g/mol | [7] |

| Appearance | Liquid | [7] |

| Purity | >95% | [7] |

| SMILES | NOCCCON | [7] |

| InChI Key | COEBNIUQBHSRFT-UHFFFAOYSA-N | [7] |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be kept dry and in the dark. | [7] |

Table 2: Physicochemical Properties of 1,3-Bis(aminooxy)propane Dihydrochloride (CAS: 104845-82-1)

| Property | Value | Source(s) |

| Molecular Formula | C₃H₁₀N₂O₂ · 2HCl | [5] |

| Molecular Weight | 179.05 g/mol | [5] |

| Appearance | White to off-white powder | [5][6] |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO | [5][6] |

| SMILES | NOCCCON.[H]Cl.[H]Cl | |

| InChI Key | IXCSERBJSXMMFS-UHFFFAOYSA-N | |

| Storage | Stable for at least 2 years at -20°C. Should be kept cool, dry, and protected from light and moisture. | [5][6] |

Core Application: Oxime Ligation

The primary application of 1,3-bis(aminooxy)propane is in oxime ligation, a highly efficient and chemoselective reaction.[4] The aminooxy groups react with aldehydes or ketones to form a stable oxime bond.[3] This reaction is a cornerstone of bioconjugation due to its high specificity and the stability of the resulting linkage under physiological conditions.[4]

Caption: General scheme of a bis-oxime conjugation reaction.

Experimental Protocols

Detailed methodologies for the use of 1,3-bis(aminooxy)propane in the synthesis of bis-oxime compounds have been reported in scientific literature. Below are two representative protocols.

Synthesis of 1,3-Bis[(4-nitrobenzylidene)aminooxy]propane.[8]

This protocol details the reaction of 1,3-bis(aminooxy)propane with p-nitrobenzaldehyde.

Materials:

-

1,3-bis(aminooxy)propane

-

p-Nitrobenzaldehyde (incorrectly stated as p-nitrobenzene in the reference, but p-nitrobenzaldehyde is the logical reactant)

-

n-Hexane

Procedure:

-

A solution of 1,3-bis(aminooxy)propane (51.3 mg, 0.473 mmol) in 3 ml of ethanol is added dropwise to a solution of p-nitrobenzaldehyde (186.6 mg, 1.235 mmol) in 2 ml of ethanol.[8]

-

The reaction mixture is stirred at 328 K (55 °C) for 3 hours.[8]

-

After cooling to room temperature, the resulting precipitate is collected by filtration.[8]

-

The precipitate is washed successively with ethanol and n-hexane.[8]

-

The final product is dried under vacuum and can be further purified by recrystallization from ethanol to yield the desired bisoxime compound.[8]

Synthesis of 1,3-Bis[(4-methylbenzylidene)aminooxy]propane.[9]

This protocol describes the synthesis of a bisoxime from 1,3-bis(aminooxy)propane and 4-methyl-2-hydroxybenzaldehyde.

Materials:

-

1,3-bis(aminooxy)propane

-

4-methyl-2-hydroxybenzaldehyde

-

Ethanol

-

n-Hexane

Procedure:

-

An ethanol solution (4 ml) of 1,3-bis(aminooxy)propane (108.3 mg, 1.02 mmol) is added to an ethanol solution (4 ml) of 4-methyl-2-hydroxybenzaldehyde (243.2 mg, 2.02 mmol).[9]

-

The reaction mixture is stirred at 328–333 K (55-60 °C) for 14 hours.[9]

-

After cooling to room temperature, if no precipitate forms, the solution is concentrated under reduced pressure to approximately 1 ml.[9]

-

The formed precipitate is then separated by filtration and washed several times with n-hexane.[9]

-

The product is dried under vacuum to yield the final bisoxime compound.[9]

Application in PROTAC Synthesis

The synthesis would typically involve the sequential conjugation of the protein of interest (POI) ligand and the E3 ligase ligand, both modified to contain an aldehyde or ketone group, to the two aminooxy ends of the 1,3-bis(aminooxy)propane linker.

Caption: A representative workflow for PROTAC synthesis.

Safety and Handling

Aminooxy compounds are generally reactive and sensitive, and it is recommended to use them promptly after purchase.[3] For the dihydrochloride salt, standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves and safety glasses.[1] It is classified as causing skin and serious eye irritation.[1] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,3-Bis(aminooxy)propane is a valuable chemical tool for researchers in drug development and chemical biology. Its ability to form stable oxime linkages through reaction with aldehydes and ketones makes it an ideal bifunctional linker for a variety of applications, from creating fluorescent probes and self-healing hydrogels to synthesizing sophisticated PROTACs.[5] The availability of its more stable dihydrochloride salt further enhances its utility in the laboratory. The experimental protocols provided in this guide offer a starting point for the practical application of this versatile molecule.

References

- 1. O,O'-1,3-Propanediylbishydroxylamine dihydrochloride | C3H12Cl2N2O2 | CID 87535645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Bis-aminooxy propane, 98627-69-1 | BroadPharm [broadpharm.com]

- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adipogen.com [adipogen.com]

- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 7. medkoo.com [medkoo.com]

- 8. 1,3-Bis[(4-nitrobenzylidene)aminooxy]propane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3-Bis[(4-methylbenzylidene)aminooxy]propane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to O,O'-(propane-1,3-diyl)bis(hydroxylamine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O'-(propane-1,3-diyl)bis(hydroxylamine), also known as 1,3-bis(aminooxy)propane, is a homobifunctional crosslinking agent that has garnered significant interest in the fields of bioconjugation, drug delivery, and materials science. Its structure features two hydroxylamine (B1172632) moieties connected by a flexible three-carbon propane (B168953) linker. This arrangement allows for the stable and specific covalent linkage of two molecules, each possessing a carbonyl group (aldehyde or ketone), through the formation of oxime bonds. The dihydrochloride (B599025) salt of this compound is the common commercially available form, ensuring stability and ease of handling.[1][2][3][4][5][6][7][8]

This technical guide provides a comprehensive overview of the structure, synthesis, properties, and applications of O,O'-(propane-1,3-diyl)bis(hydroxylamine), with a particular focus on its utility in drug development and bioconjugation.

Structure and Physicochemical Properties

The core structure of O,O'-(propane-1,3-diyl)bis(hydroxylamine) consists of a propane backbone with aminooxy (-ONH2) functional groups at the 1 and 3 positions. The free base is a reactive species, while its dihydrochloride salt is a more stable, crystalline solid.[6]

Table 1: Physicochemical Properties of O,O'-(propane-1,3-diyl)bis(hydroxylamine) Dihydrochloride

| Property | Value | Source |

| CAS Number | 104845-82-1 | [2][3][4][6][7][8] |

| Molecular Formula | C3H12Cl2N2O2 | [2][3][4][7] |

| Molecular Weight | 179.05 g/mol | [6][8] |

| Appearance | White to off-white crystalline powder | [6] |

| Purity | ≥95-98% | [4][6][8] |

| Solubility | Soluble in DMSO | [5] |

| Storage | Stable for at least 2 years at -20°C | [5] |

| SMILES (dihydrochloride) | C(CON)CON.Cl.Cl | [3][6][7] |

| InChI Key (dihydrochloride) | BEAAFDSVECBBLQ-UHFFFAOYSA-N | [3][6][7] |

Synthesis

The synthesis of O,O'-(propane-1,3-diyl)bis(hydroxylamine) dihydrochloride is typically achieved through a two-step process analogous to the Gabriel synthesis of primary amines.[9][10][11][12][13] This method involves the N-alkylation of a protected hydroxylamine followed by deprotection.

Synthesis Pathway

Caption: Synthesis of O,O'-(propane-1,3-diyl)bis(hydroxylamine) dihydrochloride.

Experimental Protocol

Step 1: Synthesis of 1,3-Bis(phthalimidooxy)propane

-

To a stirred solution of N-hydroxyphthalimide (2.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 equivalents) at room temperature under an inert atmosphere.

-

Stir the mixture for 30 minutes to form the corresponding salt.

-

Add 1,3-dibromopropane (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water and a cold organic solvent (e.g., ethanol or diethyl ether), and dry under vacuum to yield 1,3-bis(phthalimidooxy)propane.

Step 2: Synthesis of O,O'-(propane-1,3-diyl)bis(hydroxylamine) (1,3-Bis(aminooxy)propane)

-

Suspend 1,3-bis(phthalimidooxy)propane (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (2.5 - 5.0 equivalents) to the suspension.

-

Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.[10][11]

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude O,O'-(propane-1,3-diyl)bis(hydroxylamine) as an oil or solid.

Step 3: Synthesis of O,O'-(propane-1,3-diyl)bis(hydroxylamine) dihydrochloride

-

Dissolve the crude free base from Step 2 in a suitable organic solvent such as ethanol or diethyl ether.

-

Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl or ethereal HCl) until the pH is acidic.

-

A white precipitate of the dihydrochloride salt will form.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Purification and Characterization:

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). Characterization should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis to confirm the structure and purity.

Applications in Drug Development and Bioconjugation

The primary application of O,O'-(propane-1,3-diyl)bis(hydroxylamine) is as a homobifunctional crosslinker for the formation of stable oxime bonds. This reaction is highly chemoselective for aldehydes and ketones, proceeds under mild, aqueous conditions, and forms a linkage with good hydrolytic stability, making it ideal for bioconjugation.[14][15]

Table 2: Comparison of Linker Technologies in Antibody-Drug Conjugates (ADCs)

| Linker Type | Release Mechanism | Plasma Stability | Bystander Effect | Example |

| Oxime | Hydrolysis (pH-dependent) | Generally stable, can be tuned | Possible | N/A (as a primary cleavable linker) |

| Hydrazone | pH-sensitive hydrolysis | Moderate to good | Yes | Gemtuzumab ozogamicin[16] |

| Dipeptide (e.g., Val-Cit) | Protease cleavage | High | Yes | Brentuximab vedotin |

| Disulfide | Reduction | Variable | Yes | N/A |

| Non-cleavable (e.g., Thioether) | Antibody degradation | Very high | No | Ado-trastuzumab emtansine |

Note: The stability and bystander effect of oxime linkers can be influenced by the specific molecular context.[14][17][18]

Antibody-Drug Conjugates (ADCs)

O,O'-(propane-1,3-diyl)bis(hydroxylamine) can be utilized as a component of the linker system in ADCs. An ADC consists of a monoclonal antibody, a cytotoxic payload, and a linker that connects them. The linker's properties are critical for the ADC's efficacy and safety.[16] In this context, one of the hydroxylamine groups can be reacted with a carbonyl-containing payload, while the other can be functionalized for attachment to the antibody. Alternatively, it can be used to crosslink two components of an ADC system.

PROTACs and Other Bioconjugates

This linker is also suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[14] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The propane linker can provide the necessary spacing and flexibility between the target-binding and E3 ligase-binding moieties. Furthermore, this crosslinker can be used to create various other bioconjugates, including fluorescent probes for imaging, and for immobilizing biomolecules on surfaces.[5][19]

Experimental Workflow: ADC Formation using an Oxime Linker

Caption: Experimental workflow for ADC formation via oxime ligation.

Conclusion

O,O'-(propane-1,3-diyl)bis(hydroxylamine) is a versatile and valuable tool for researchers in chemistry, biology, and medicine. Its ability to form stable oxime linkages under mild conditions makes it an excellent choice for a variety of bioconjugation applications, from the construction of complex drug delivery systems like ADCs and PROTACs to the development of diagnostic reagents and functionalized materials. The straightforward synthesis and well-defined reactivity of this homobifunctional crosslinker will undoubtedly continue to facilitate innovations in drug development and biomedical research.

References

- 1. O,O'-1,3-propanediylbishydroxylamine dihydrochloride | 104845-82-1 | Benchchem [benchchem.com]

- 2. datapdf.com [datapdf.com]

- 3. 1,3-Bis-aminooxy propane, 98627-69-1 | BroadPharm [broadpharm.com]

- 4. O,O'-1,3-Propanediylbishydroxylamine dihydrochloride 95% | CAS: 104845-82-1 | AChemBlock [achemblock.com]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 6. O,O -1,3-Propanediylbishydroxylamine 98 104845-82-1 [sigmaaldrich.com]

- 7. O,O'-1,3-Propanediylbishydroxylamine dihydrochloride | C3H12Cl2N2O2 | CID 87535645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Chemicals [chemicals.thermofisher.cn]

- 14. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 16. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Sapphire Bioscience [sapphirebioscience.com]

An In-Depth Technical Guide to 1,3-Bis(aminooxy)propane in Bioconjugation Reactions

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Role of 1,3-Bis(aminooxy)propane in Bioconjugation

1,3-Bis(aminooxy)propane is a homobifunctional crosslinking agent that plays a significant role in the field of bioconjugation. Its utility stems from the two terminal aminooxy groups, which readily and specifically react with carbonyl groups (aldehydes or ketones) to form stable oxime linkages. This reaction, known as oxime ligation, is a cornerstone of chemoselective and bioorthogonal chemistry, allowing for the covalent linking of biomolecules under mild, aqueous conditions with high efficiency and specificity.[1][2][3]

The propane (B168953) spacer provides a short, flexible linkage between the two reactive ends. This structure makes 1,3-bis(aminooxy)propane an effective tool for a variety of applications, including the crosslinking of proteins to study protein-protein interactions, the development of antibody-drug conjugates (ADCs), and the synthesis of PROTACs (PROteolysis TArgeting Chimeras).[4][5]

Chemical Properties:

| Property | Value | Reference |

| Chemical Formula | C₃H₁₀N₂O₂ | [1] |

| Molecular Weight | 106.12 g/mol | [1] |

| CAS Number | 98627-69-1 | [1] |

| Appearance | Liquid | [1] |

| Purity | >95% | [1] |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark environment. | [1] |

The Chemistry of Oxime Ligation

The fundamental reaction involving 1,3-bis(aminooxy)propane is the formation of an oxime bond. This reaction is highly chemoselective, meaning the aminooxy groups will preferentially react with aldehydes or ketones over other functional groups typically found in biological systems, such as amines and thiols.[6]

The reaction proceeds through a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the stable oxime linkage. The reaction is typically most efficient at a slightly acidic pH (around 4.5-5.5), which facilitates the dehydration step. However, the use of catalysts, such as aniline (B41778) or its derivatives, can significantly accelerate the reaction rate at neutral pH.[6][7]

Experimental Protocols

While specific protocols for 1,3-bis(aminooxy)propane in complex bioconjugations are often proprietary or application-specific, the following sections provide detailed methodologies for key steps in a typical workflow, adapted from established oxime ligation and protein crosslinking procedures.

General Protein-Protein Crosslinking Workflow

This workflow outlines the key steps for using a bifunctional crosslinker like 1,3-bis(aminooxy)propane to study protein-protein interactions.

Protocol for Crosslinking Aldehyde-Tagged Proteins:

This protocol is designed for crosslinking two proteins where at least one contains an accessible aldehyde or ketone group. These can be introduced site-specifically using genetic code expansion or by oxidation of carbohydrate moieties on glycoproteins.

Materials:

-

Aldehyde-tagged protein(s) in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.

-

1,3-Bis(aminooxy)propane.

-

Anhydrous DMSO.

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5.

-

Aniline stock solution (optional catalyst): 1 M in DMSO.

-

Quenching solution: 1 M hydroxylamine (B1172632) hydrochloride or 1 M acetone.

-

SDS-PAGE reagents.

-

Mass spectrometry grade trypsin.

-

Standard buffers for protein digestion and LC-MS/MS analysis.

Procedure:

-

Preparation of 1,3-Bis(aminooxy)propane Stock Solution:

-

Prepare a 100 mM stock solution of 1,3-bis(aminooxy)propane in anhydrous DMSO. This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Crosslinking Reaction:

-

To the protein solution in the reaction buffer, add the 1,3-bis(aminooxy)propane stock solution to achieve a final concentration typically in a 20- to 50-fold molar excess over the protein. The optimal ratio should be determined empirically.

-

If using a catalyst, add the aniline stock solution to a final concentration of 10-20 mM.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted aminooxy groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Analysis of Crosslinking:

-

Analyze the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight crosslinked products. A successful crosslinking reaction will show a decrease in the monomeric protein band and the appearance of new bands corresponding to dimers, trimers, etc.

-

-

Sample Preparation for Mass Spectrometry:

-

The crosslinked protein mixture is then processed for mass spectrometry analysis to identify the crosslinked peptides. This typically involves denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

-

-

LC-MS/MS Analysis and Data Interpretation:

-

The digested peptide mixture is analyzed by high-resolution LC-MS/MS.

-

Specialized software is used to identify the crosslinked peptides from the complex MS/MS data. This allows for the identification of the specific amino acid residues that are in close proximity in the protein complex.

-

Synthesis of a Bis-Oxime Compound

This protocol describes the synthesis of a simple bis-oxime from 1,3-bis(aminooxy)propane and an aromatic aldehyde, which can serve as a model reaction to understand the reactivity and determine yields.

Materials:

-

1,3-Bis(aminooxy)propane

-

p-Nitrobenzaldehyde or 4-methyl-2-hydroxybenzaldehyde

-

n-Hexane

Procedure (adapted from Dong et al., 2008 and He et al., 2009): [8][9]

-

Dissolve 1,3-bis(aminooxy)propane (e.g., 0.473 mmol) in ethanol (e.g., 3 ml).

-

In a separate flask, dissolve the aldehyde (e.g., p-nitrobenzaldehyde, 1.235 mmol) in ethanol (e.g., 2 ml).

-

Add the aldehyde solution dropwise to the 1,3-bis(aminooxy)propane solution with stirring.

-

Stir the reaction mixture at an elevated temperature (e.g., 328 K or approximately 55°C) for a defined period (e.g., 3-14 hours).[8][9]

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product. If no precipitate forms, concentrate the solution under reduced pressure to induce precipitation.

-

Wash the precipitate with ethanol and then n-hexane.

-

Dry the product under vacuum.

Quantitative Data from Model Syntheses:

| Aldehyde | Molar Ratio (Aldehyde:Linker) | Reaction Time (h) | Temperature (K) | Yield (%) | Reference |

| p-Nitrobenzaldehyde | ~2.6 : 1 | 3 | 328 | 71.8 | [8] |

| 4-methyl-2-hydroxybenzaldehyde | ~2 : 1 | 14 | 328-333 | 60.4 | [9] |

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

1,3-Bis(aminooxy)propane can be utilized as a linker in the construction of ADCs. In this context, one aminooxy group can be reacted with an aldehyde-functionalized cytotoxic drug, while the other can be conjugated to an aldehyde-bearing antibody. The introduction of aldehyde functionalities onto antibodies can be achieved through the site-specific incorporation of unnatural amino acids or by the oxidation of glycosylation sites.

PROTACs

1,3-Bis(aminooxy)propane can serve as a simple alkyl-chain linker in the synthesis of PROTACs.[4][5] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The propane linker can connect the target-binding moiety and the E3 ligase-binding moiety, which would be functionalized with aldehyde or ketone groups.

Characterization of Bioconjugates

The successful formation of bioconjugates using 1,3-bis(aminooxy)propane requires thorough characterization.

Mass Spectrometry (MS):

-

Intact Mass Analysis: To confirm the formation of the conjugate and determine the degree of labeling (e.g., drug-to-antibody ratio in ADCs).

-

Peptide Mapping: After enzymatic digestion, LC-MS/MS is used to identify the specific sites of conjugation on the protein.

Chromatography:

-

Size-Exclusion Chromatography (SEC): To separate the conjugate from unreacted components and to assess for aggregation.

-

Hydrophobic Interaction Chromatography (HIC): Often used to separate ADC species with different drug-to-antibody ratios.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For purity analysis and characterization of the conjugate.

Electrophoresis:

-

SDS-PAGE: A straightforward method to visualize the increase in molecular weight upon conjugation.

Conclusion

1,3-Bis(aminooxy)propane is a versatile and valuable tool in the bioconjugation toolbox. Its ability to form stable oxime linkages with high specificity under mild conditions makes it suitable for a range of applications, from fundamental studies of protein interactions to the development of novel therapeutics like ADCs and PROTACs. While detailed, application-specific protocols require empirical optimization, the principles and general methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this bifunctional crosslinker in their work. The continued development of site-specific protein modification techniques will further expand the utility and precision of bioconjugation reactions involving 1,3-bis(aminooxy)propane.

References

- 1. medkoo.com [medkoo.com]

- 2. biocompare.com [biocompare.com]

- 3. 1,3-Bis-aminooxy propane, 98627-69-1 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3-Bis[(4-nitrobenzylidene)aminooxy]propane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3-Bis[(4-methylbenzylidene)aminooxy]propane - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 1,3-Bis-aminooxypropane in PROTAC Design: An In-depth Technical Guide

For Immediate Release

A Technical Deep Dive into the Application of 1,3-Bis-aminooxypropane Derived Linkers in Proteolysis Targeting Chimeras (PROTACs) for Drug Development Professionals.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the strategic implementation of 1,3-bis-aminooxypropane as a versatile linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore its role in facilitating the formation of stable and effective PROTACs through oxime ligation, present relevant quantitative data, detail experimental protocols, and provide visual representations of key concepts and workflows.

Introduction to PROTACs and the Critical Role of the Linker

PROteolysis TArgeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[2]

1,3-Bis-aminooxypropane: A Versatile Linker for Oxime Ligation-based PROTAC Synthesis

1,3-Bis-aminooxypropane is an alkyl chain-based linker that offers a straightforward and efficient method for the synthesis of PROTACs through oxime ligation.[4][5] This bifunctional linker contains two aminooxy groups that can readily react with aldehyde or ketone functionalities on the POI and E3 ligase ligands to form stable oxime bonds.[6] This chemoselective ligation strategy, often referred to as "click chemistry," is highly efficient and can be performed under mild conditions, making it ideal for the assembly of complex molecules like PROTACs.[][8]

A particularly powerful application of aminooxy-containing linkers is in the "split PROTAC" or combinatorial approach.[9][10] In this strategy, libraries of POI ligands functionalized with an aldehyde or ketone are reacted with a library of E3 ligase ligands functionalized with an aminooxy group (or vice versa). This allows for the rapid generation and screening of a large number of PROTACs with varying linker lengths and compositions to identify the most potent degraders.

Quantitative Analysis of Oxime-Linked PROTACs

The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that induces 50% degradation of the target protein, and the maximum degradation level (Dmax). The following table summarizes representative data from a study on oxime-linked "split PROTACs" targeting the VHL E3 ligase for self-degradation and the BRD4 protein for degradation. While this specific study did not use 1,3-bis-aminooxypropane, the data is illustrative of the quantitative analysis performed for PROTACs synthesized via oxime ligation.

| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker (Illustrative) | DC50 (nM) | Dmax (%) |

| WJ638 (unpurified) | pVHL30 | VHL Ligand | Alkoxyamine-Aldehyde | 120 | >90% |

| WJ638 (purified) | pVHL30 | VHL Ligand | Oxime | 140 | >90% |

| BRD4 Degrader Example | BRD4 | VHL Ligand | Oxime | (Data dependent on specific combination) | (Data dependent on specific combination) |

Table 1: Representative quantitative data for oxime-linked PROTACs. The data for WJ638 is from the study "Applications and Limitations of Oxime-Linked ‘Split PROTACs’" and demonstrates the degradation of the VHL protein. The BRD4 degrader example illustrates the application of this strategy to other target proteins.[9][10]

Experimental Protocols

The following are detailed methodologies for the synthesis of functionalized ligands and their subsequent ligation to form oxime-linked PROTACs, adapted for the conceptual use of 1,3-bis-aminooxypropane.

Protocol 1: Synthesis of an Aldehyde-Functionalized Ligand for the Protein of Interest (POI)

This protocol describes the introduction of an aldehyde group onto a POI ligand, which will then be reacted with the aminooxy-functionalized linker.

Materials:

-

POI ligand with a suitable reactive handle (e.g., a primary alcohol)

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Sodium thiosulfate (B1220275) (Na2S2O3), saturated aqueous solution

-

Magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the POI ligand (1 equivalent) in anhydrous DCM.

-

Add DMP (1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the resulting aldehyde-functionalized POI ligand by silica gel column chromatography.

Protocol 2: Synthesis of a Mono-Functionalized 1,3-Bis-aminooxypropane Linker

This protocol describes the mono-functionalization of 1,3-bis-aminooxypropane to allow for subsequent attachment to an E3 ligase ligand.

Materials:

-

1,3-Bis-aminooxypropane

-

Di-tert-butyl dicarbonate (B1257347) (Boc2O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1,3-bis-aminooxypropane (1 equivalent) in DCM.

-

Add TEA (1.1 equivalents).

-

Slowly add a solution of Boc2O (0.9 equivalents) in DCM at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

-

Purify the mono-Boc-protected 1,3-bis-aminooxypropane by silica gel column chromatography.

Protocol 3: Coupling of the Mono-Protected Linker to an E3 Ligase Ligand

This protocol describes the coupling of the mono-protected aminooxy linker to an E3 ligase ligand containing a carboxylic acid group.

Materials:

-

Mono-Boc-protected 1,3-bis-aminooxypropane

-

E3 ligase ligand with a carboxylic acid (e.g., a pomalidomide (B1683931) derivative)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2 equivalents).

-

Stir the mixture for 15 minutes at room temperature.

-

Add the mono-Boc-protected 1,3-bis-aminooxypropane (1.2 equivalents).

-

Stir the reaction for 4-6 hours at room temperature.

-

Remove the Boc protecting group by adding trifluoroacetic acid (TFA) and stirring for 1 hour.

-

Purify the resulting aminooxy-functionalized E3 ligase ligand by reverse-phase HPLC.

Protocol 4: Oxime Ligation to form the PROTAC

This protocol describes the final step of reacting the aldehyde-functionalized POI ligand with the aminooxy-functionalized E3 ligase ligand to form the PROTAC.

Materials:

-

Aldehyde-functionalized POI ligand

-

Aminooxy-functionalized E3 ligase ligand

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Dissolve the aldehyde-functionalized POI ligand (1 equivalent) and the aminooxy-functionalized E3 ligase ligand (1 equivalent) in DMSO to a final concentration of 10 mM each.

-

Incubate the mixture at room temperature for 12 hours.

-

The resulting PROTAC solution can be used directly for in vitro assays without further purification, or it can be purified by reverse-phase HPLC.[9][10]

Visualizing Key Concepts and Workflows

PROTAC Signaling Pathway

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for "Split PROTAC" Synthesis

References

- 1. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1,3-Bis-aminooxy propane - Immunomart [immunomart.com]

- 6. This compound, 98627-69-1 | BroadPharm [broadpharm.com]

- 8. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

1,3-Bis(aminooxy)propane for Hydrogel Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 1,3-bis(aminooxy)propane as a crosslinking agent for the formation of hydrogels. Hydrogels formed via oxime ligation with 1,3-bis(aminooxy)propane offer a versatile platform for various biomedical applications, including drug delivery and tissue engineering, owing to their biocompatibility, tunable mechanical properties, and stable covalent crosslinks.

Core Principles: Oxime Ligation for Hydrogel Formation

Hydrogel formation using 1,3-bis(aminooxy)propane relies on the principle of oxime ligation, a highly efficient and bioorthogonal click chemistry reaction.[1][2][3][4] This reaction occurs between the aminooxy groups of the crosslinker and aldehyde or ketone functionalities on a polymer backbone. The formation of a stable oxime bond results in the crosslinking of polymer chains, leading to the formation of a three-dimensional hydrogel network.[1][2][3][4] The reaction is advantageous as it proceeds under mild physiological conditions, is rapid, does not require a catalyst, and produces water as the only byproduct.[1][2][3][4]

The stability of the resulting oxime linkage is a key advantage over other imine-based crosslinks, such as hydrazones, making these hydrogels more robust for long-term applications.[5] The kinetics of gelation can be tuned by adjusting parameters such as pH, with acidic conditions generally accelerating the reaction rate.[1][3]

Physicochemical Properties of 1,3-Bis(aminooxy)propane

1,3-Bis(aminooxy)propane is a small molecule crosslinker featuring two terminal aminooxy groups connected by a short, three-carbon alkyl chain.

| Property | Value | Reference |

| Chemical Formula | C₃H₁₀N₂O₂ | [6] |

| Molecular Weight | 106.1 g/mol | [6] |

| CAS Number | 98627-69-1 | [7] |

| Appearance | Varies (often supplied as a salt) | - |

| Purity | ≥98% (typical) | [6] |

| Storage | -20°C is recommended for long-term stability. Immediate use (within 1 week) is often advised due to the reactive nature of aminooxy compounds. | [7] |

Quantitative Data on Hydrogel Properties

The properties of hydrogels crosslinked with bis(aminooxy)alkanes are highly tunable and depend on factors such as the polymer backbone, polymer concentration, and the molar ratio of aminooxy to aldehyde groups. Below is a summary of representative quantitative data from studies on oxime-linked hydrogels.

Table 1: Mechanical Properties of Oxime-Linked Hydrogels

| Polymer System | Crosslinker | Polymer Conc. (wt%) | Molar Ratio (Aldehyde:Aminooxy) | Storage Modulus (G') (Pa) | Reference |

| 8-arm PEG-Glutaraldehyde | 8-arm Aminooxy PEG | 3% | 0.7:1 | 258 | [1][3] |

| 8-arm PEG-Glutaraldehyde | 8-arm Aminooxy PEG | 7% | 1:1 | 4196 | [1][3] |

| 4-arm Ketone-PEG | 4-arm Aminooxy PEG | 5% | 1:1 | 523.6 ± 34.2 | [8] |

| Aldehyde-modified Hyaluronan | 1,3-Bis(aminooxy)propane | - | 1:1 | Varies with HA modification | [5] |

Table 2: Swelling and Gelation Properties of Oxime-Linked Hydrogels

| Polymer System | Crosslinker | Polymer Conc. (wt%) | Molar Ratio (Aldehyde:Aminooxy) | Swelling Ratio | Gelation Time | Reference |

| 8-arm PEG-Glutaraldehyde | 8-arm Aminooxy PEG | 3% | 0.7:1 | 1.76 ± 0.07 | - | [1][3] |

| 8-arm PEG-Glutaraldehyde | 8-arm Aminooxy PEG | 3% | 1:1 | 1.09 ± 0.02 | 5 min (pH 6.5), 30 min (pH 7.2) | [1][3] |

| 4-arm Ketone-PEG | 4-arm Aminooxy PEG | 5% | 1:1 | 22.81 ± 3.76 | 30 min (pH 4-4.5), 50.3 hrs (pH 7.4) | [8] |

Experimental Protocols

Hydrogel Synthesis (General Protocol)

This protocol describes a general method for preparing an oxime-crosslinked hydrogel using an aldehyde-modified polymer and 1,3-bis(aminooxy)propane.

-

Polymer Preparation: Dissolve the aldehyde-modified polymer (e.g., aldehyde-modified hyaluronic acid or PEG-aldehyde) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration. Ensure the polymer is fully dissolved.

-

Crosslinker Preparation: Prepare a stock solution of 1,3-bis(aminooxy)propane dihydrochloride (B599025) in the same buffer. Adjust the pH of the crosslinker solution to the desired value (e.g., pH 6.0-7.4) using a dilute base solution (e.g., 1 M NaOH).[5]

-

Hydrogel Formation: Mix the polymer solution and the crosslinker solution at a specific molar ratio of aldehyde to aminooxy groups (e.g., 1:1).[5] Thoroughly but gently mix the components.

-

Gelation: Allow the mixture to stand at room temperature or 37°C to facilitate gelation. The gelation time can be monitored visually by inverting the vial or more quantitatively using rheometry.[5][9]

-

Equilibration: Once formed, the hydrogel can be swollen to equilibrium in a suitable buffer (e.g., PBS) to remove any unreacted components and to achieve a stable swollen state.

Rheological Characterization

Rheology is used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').

-

Instrumentation: Use a rotational rheometer equipped with a parallel plate geometry.[5] For soft hydrogels, a cross-hatched geometry can be used to prevent slippage.

-

Sample Loading: Place the hydrogel precursor solution onto the lower plate of the rheometer immediately after mixing. Lower the upper plate to the desired gap distance (e.g., 400 µm).[5]

-

Gelation Kinetics: To monitor gelation, perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region.[5] The gelation point is often defined as the crossover point where G' equals G''.[5]

-

Mechanical Properties: Once the hydrogel is fully formed, perform a frequency sweep at a constant strain to determine the frequency-dependent mechanical properties. An amplitude sweep should be conducted first to identify the linear viscoelastic region.

Swelling Studies

-

Sample Preparation: Prepare hydrogel discs of a known initial weight (W_d).

-

Swelling: Immerse the hydrogel discs in a suitable buffer (e.g., PBS) at a controlled temperature (e.g., 37°C).

-

Measurement: At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and weigh them to obtain the swollen weight (W_s).

-

Calculation: The swelling ratio is calculated as (W_s - W_d) / W_d or as W_s / W_d.[1][3]

Visualizations

Chemical Reaction of Hydrogel Formation

References

- 1. researchgate.net [researchgate.net]

- 2. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biocompatible Hydrogels by Oxime Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. real.mtak.hu [real.mtak.hu]

- 6. iris.unisr.it [iris.unisr.it]

- 7. 1,3-Bis-aminooxy propane, 98627-69-1 | BroadPharm [broadpharm.com]

- 8. Oxime Cross-Linked Injectable Hydrogels for Catheter Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Safety and Handling of 1,3-Bis-aminooxy propane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 1,3-Bis-aminooxy propane (B168953) (CAS No. 98627-69-1), a bifunctional linker widely used in bioconjugation and drug development. Due to the limited availability of a detailed public Safety Data Sheet (SDS), this document synthesizes information from chemical suppliers, general safety protocols for aminooxy compounds, and data on related substances to provide the best possible guidance.

Chemical and Physical Properties

1,3-Bis-aminooxy propane is a versatile reagent used to connect molecules of interest by forming stable oxime bonds with aldehydes and ketones.[1][2][3] Its utility in creating bioconjugates, such as antibody-drug conjugates or PROTACs, makes understanding its properties and safe handling paramount.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 98627-69-1 | [1][5] |

| Molecular Formula | C₃H₁₀N₂O₂ | [1][2][4][5] |

| Molecular Weight | 106.12 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | Typically >95% | [1][2] |

| IUPAC Name | O,O'-(propane-1,3-diyl)bis(hydroxylamine) | [1] |

| SMILES | NOCCCON | [1][4] |

Safety and Hazard Information

Table 2: Hazard Identification and Recommended Precautions

| Hazard | Description | Recommended Precautions |

| Acute Toxicity | The toxicological properties have not been thoroughly investigated.[6] Assume it may be harmful if swallowed, inhaled, or in contact with skin. | Avoid ingestion, inhalation, and direct skin contact.[6] Use appropriate personal protective equipment (PPE). |

| Skin Corrosion/Irritation | May cause skin irritation upon contact. | Wear chemical-resistant gloves and a lab coat.[6] Wash hands thoroughly after handling. |

| Eye Damage/Irritation | May cause serious eye irritation or damage. | Wear safety goggles or a face shield.[6] |

| Reactivity | Highly reactive, particularly with aldehydes and ketones.[1][5] Sensitive in nature.[5] | Store away from incompatible materials. Handle with care to avoid uncontrolled reactions. |

| Stability | May be unstable, especially over long-term storage.[5] Recommended for immediate use (within 1 week).[5] | Store under recommended conditions and monitor for any signs of degradation. |

Handling and Storage Protocols

Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this chemical includes:

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or if there is a risk of aerosol formation.

Storage

-

Short-term storage: 0 - 4 °C for days to weeks.[1]

-

Keep in a dry, dark environment.[1]

-

The compound is shipped at ambient temperature and is stable for a few weeks under these conditions.[1]

Spill and Waste Disposal

-

Spills: In case of a spill, absorb with an inert material and place it in a sealed container for disposal. Ensure the area is well-ventilated.

-

Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Experimental Protocols and Reactivity

This compound's primary utility lies in its reaction with carbonyl compounds to form stable oxime linkages.

General Reaction Conditions

The aminooxy group reacts with aldehydes and ketones to form an oxime bond. This reaction is efficient under neutral to slightly acidic conditions (pH 5-7).[7] If a reducing agent is used, a more stable hydroxylamine (B1172632) linkage will be formed.[1][5]

Logical Workflow for Handling and Use

The following diagram illustrates a typical workflow for handling this compound in a research setting.

Caption: General workflow for handling this compound.

Reactivity Pathway

The fundamental reaction of this compound involves the formation of two oxime bonds, as depicted below.

Caption: Reaction of this compound with carbonyls.

Conclusion

This compound is a valuable tool in bioconjugation, but its reactive nature necessitates careful handling. Researchers should always work in a well-ventilated area, use appropriate PPE, and adhere to the recommended storage conditions to ensure both safety and reagent integrity. Given the absence of a comprehensive public SDS, a conservative approach to safety is strongly advised. Always consult the supplier-provided documentation and perform a risk assessment before commencing work.

References

A Technical Guide to 1,3-Bis-aminooxy Propane: Solubility and Application

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the solubility profile of 1,3-bis-aminooxy propane (B168953), a homobifunctional crosslinker. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document summarizes known qualitative data and presents a general experimental protocol for solubility determination. Furthermore, it details the primary application of this linker in bioconjugation through a workflow diagram.

Solubility Profile

The following table summarizes the known solubility information for 1,3-bis-aminooxy propane.

| Solvent | Solubility | Concentration | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] | Data not specified | Standard conditions | Often used for creating stock solutions.[2] |

| Ethanol | Soluble | Data not specified | 328 K (55 °C) | Used as a reaction solvent for synthesis involving this compound, indicating sufficient solubility for this purpose.[5] |

Note: The solubility of crosslinkers is a critical factor, affecting their ability to permeate cells and conjugate proteins in various environments.[6] Most crosslinkers are soluble in organic solvents like DMSO, while some are specifically engineered for water solubility.[7] For novel applications, empirical testing of solubility in relevant buffer systems is highly recommended.

General Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound. This method can be adapted to various solvents and temperatures to build a comprehensive solubility profile.

Objective: To determine the qualitative or quantitative solubility of this compound in a selected solvent.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS, Ethanol, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Pipettes

-

Centrifuge (optional)

Procedure:

-

Preparation: Place a small, accurately weighed amount (e.g., 1-10 mg) of this compound into a test tube.[8]

-

Solvent Addition: Add a specific volume (e.g., 1 mL) of the chosen solvent to the test tube.[8][9]

-

Mixing: Vigorously shake or vortex the tube for a set period (e.g., 30-60 seconds) to facilitate dissolution.[10]

-

Observation: Allow the sample to stand and visually inspect for undissolved solid. A completely clear solution indicates that the compound is soluble at that concentration. The presence of a separate phase or solid particles indicates insolubility or partial solubility.[8][10]

-

Incremental Addition (for quantitative analysis):

-

If the compound dissolves completely, add another weighed amount of the solute and repeat the mixing process.

-

Continue this incremental addition until a saturated solution is achieved (i.e., solid material remains undissolved after thorough mixing).

-

-

Quantification: The solubility can be calculated based on the total mass of the compound that dissolved in the specific volume of the solvent (e.g., in mg/mL or mol/L).

-

pH Check (for aqueous solvents): If dissolving in water or a buffer, check the pH of the resulting solution, as acidic or basic functional groups can affect solubility.[3]

Application in Bioconjugation: A Workflow

The primary application of this compound is as a homobifunctional crosslinker. Its two aminooxy termini can react with two separate molecules containing aldehyde or ketone groups, effectively linking them together through stable oxime bonds.[2][11] This process, known as oxime ligation, is a form of "click chemistry" valued for its high specificity and mild reaction conditions.[4]

The following diagram illustrates the general workflow for using this compound to conjugate two molecules.

Caption: Workflow for bioconjugation using this compound as a linker.

References

- 1. chem.ws [chem.ws]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. saltise.ca [saltise.ca]

- 11. uscholar.univie.ac.at [uscholar.univie.ac.at]

An In-depth Technical Guide to 1,3-Bis(aminooxy)propane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,3-bis(aminooxy)propane, a versatile homobifunctional crosslinker. It details its chemical properties, applications in bioconjugation, and a specific protocol for its use in forming stable oxime bonds, a critical reaction in drug development and proteomics.

Core Properties and Specifications

1,3-Bis(aminooxy)propane is a valuable reagent for chemical biology and drug discovery, particularly in the construction of complex molecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its two terminal aminooxy groups enable the stable and chemoselective ligation with molecules containing aldehyde or ketone functionalities.[3]

Quantitative Data Summary

The key physicochemical properties of 1,3-bis(aminooxy)propane are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 106.1 g/mol ; 106.12 g/mol | [1][4][5] |

| Chemical Formula | C₃H₁₀N₂O₂ | [1][2][4] |

| Exact Mass | 106.0742 | [4] |

| CAS Number | 98627-69-1 | [1][2][4] |

| Purity | Typically >95% or ≥98% | [4][5] |

| Appearance | Liquid | [4] |

| Storage Conditions | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C.[4] The compound is sensitive and not suitable for long-term storage after opening; immediate use is recommended.[1][3] | |

| Solubility | Soluble in water. | |

| IUPAC Name | O,O'-(propane-1,3-diyl)bis(hydroxylamine) | [4] |

| SMILES Code | NOCCCON | [4] |

Experimental Protocol: Oxime Ligation for Bioconjugate Synthesis

The primary application of 1,3-bis(aminooxy)propane is its reaction with aldehydes or ketones to form a stable oxime linkage.[2][3] This procedure is foundational for crosslinking two different molecules or for synthesizing PROTACs where the linker connects a target protein ligand and an E3 ligase ligand.[1]

The following is a generalized protocol for a bis-oxime formation reaction, adapted from methodologies described in the literature for reacting 1,3-bis(aminooxy)propane with aldehyde-containing compounds.[4][6]

Objective:

To synthesize a bis-oxime conjugate by reacting 1,3-bis(aminooxy)propane with two equivalents of an aldehyde-containing molecule.

Materials:

-

1,3-bis(aminooxy)propane

-

Aldehyde-containing molecule (e.g., 4-methyl-2-hydroxybenzaldehyde or p-nitrobenzaldehyde)[4][6]

-

Anhydrous Ethanol (Reaction Solvent)

-

n-Hexane (Washing Solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Methodology:

-

Reagent Preparation:

-

Prepare a solution of the aldehyde-containing molecule in anhydrous ethanol. For example, dissolve 2.02 mmol of 4-methyl-2-hydroxybenzaldehyde in 4 mL of ethanol.[4]

-

Prepare a separate solution of 1,3-bis(aminooxy)propane in anhydrous ethanol. For this example, dissolve 1.02 mmol of 1,3-bis(aminooxy)propane in 4 mL of ethanol.[4] The molar ratio is approximately 2:1 of aldehyde to the bis(aminooxy) linker.

-

-

Reaction:

-

In a round-bottom flask, add the solution of the aldehyde-containing molecule.

-

While stirring, add the 1,3-bis(aminooxy)propane solution to the flask.

-

Heat the reaction mixture to between 328–333 K (55-60 °C).[4]

-

Allow the reaction to proceed with continuous stirring for 3 to 14 hours.[4][6] Reaction time may vary based on the specific aldehyde used.

-

-

Product Isolation and Purification:

-

After the reaction period, cool the mixture to room temperature.[6]

-

If a precipitate has formed, it can be collected directly by filtration.[6] If no precipitate is observed, reduce the solvent volume using a rotary evaporator until a precipitate forms.[4]

-

Filter the solid product from the solution.

-

Wash the collected solid several times with a non-polar solvent like n-hexane to remove unreacted starting materials.[4][6]

-

Dry the final product under a vacuum to yield the purified bis-oxime conjugate.[4]

-

-

Analysis:

-

The final product can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and elemental analysis to confirm its structure and purity.

-

Visualizations: Workflows and Pathways

Diagrams are essential for conceptualizing the role of linkers in complex systems. The following visualizations, created using the DOT language, illustrate key workflows involving 1,3-bis(aminooxy)propane.

Experimental Workflow for Homobifunctional Crosslinking

Caption: Workflow for crosslinking two aldehyde-containing molecules.

Logical Diagram for PROTAC Synthesis

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Bis-aminooxy propane, 98627-69-1 | BroadPharm [broadpharm.com]

- 4. 1,3-Bis[(4-methylbenzylidene)aminooxy]propane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 1,3-Bis[(4-nitrobenzylidene)aminooxy]propane - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Using a 1,3-Bis-aminooxy Propane Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The strategic choice of the linker is critical as it influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a 1,3-bis-aminooxy propane (B168953) linker. This particular linker offers a flexible and efficient method for coupling the target and E3 ligase ligands through the formation of stable oxime bonds. The protocols outlined below are based on the principles of oxime ligation, a bioorthogonal reaction that proceeds under mild conditions, making it highly suitable for complex molecule synthesis.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using a 1,3-bis-aminooxy propane linker is typically achieved through a "split PROTAC" or a sequential ligation approach. The "split PROTAC" strategy involves the separate synthesis of a warhead functionalized with a carbonyl group (aldehyde or ketone) and an E3 ligase ligand functionalized with an aminooxy group (or vice versa). These two components are then combined to form the final PROTAC. A sequential approach would involve reacting one ligand with the bifunctional linker first, followed by the second ligand.

Protocol 1: Synthesis of Aldehyde/Ketone-Functionalized Ligands

This protocol describes the general steps for introducing an aldehyde or ketone functionality onto a protein of interest (POI) ligand or an E3 ligase ligand.

Materials:

-

POI or E3 ligase ligand with a suitable functional group for modification (e.g., amine, alcohol, or phenol).

-

Aldehyde- or ketone-containing building block with a reactive group for coupling (e.g., carboxylic acid, NHS ester, or alkyl halide).

-

Coupling reagents (e.g., HATU, HOBt, EDC, DCC).

-

Bases (e.g., DIPEA, triethylamine).

-

Anhydrous solvents (e.g., DMF, DCM, THF).

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system).

Procedure:

-

Functionalization of the Ligand:

-

If the ligand has a primary or secondary amine, it can be acylated with an aldehyde- or ketone-containing carboxylic acid using standard peptide coupling reagents like HATU or EDC/HOBt in the presence of a base like DIPEA in an anhydrous solvent like DMF.

-

If the ligand has an alcohol or phenol, it can be etherified with an aldehyde- or ketone-containing alkyl halide in the presence of a base like potassium carbonate or sodium hydride in a solvent like DMF or THF.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification:

-

Once the reaction is complete, perform an appropriate aqueous work-up to remove excess reagents and water-soluble byproducts.

-

Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the pure aldehyde- or ketone-functionalized ligand.

-

-

Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of the PROTAC via Oxime Ligation

This protocol details the coupling of the aldehyde/ketone-functionalized ligand with this compound and the subsequent reaction with the second ligand. For the purpose of this protocol, we will assume a sequential approach where the POI ligand is functionalized with an aldehyde, and the E3 ligase ligand has a reactive handle for the second oxime ligation.

Materials:

-

Aldehyde-functionalized POI ligand (from Protocol 1).

-

This compound.

-

E3 ligase ligand functionalized with an aldehyde or ketone.

-

Aniline (B41778) (as a catalyst, optional).

-

Reaction buffer (e.g., acetate (B1210297) buffer pH 4.5-5.5, or organic solvent like DMSO).

-

Purification supplies (HPLC system).

Procedure:

-

First Oxime Ligation (Formation of the Linker-Warhead Intermediate):

-

Dissolve the aldehyde-functionalized POI ligand in a suitable solvent (e.g., DMSO or a buffered aqueous/organic mixture).

-

Add a molar excess (e.g., 1.5-2 equivalents) of this compound to the solution.

-

If the reaction is slow, a catalytic amount of aniline can be added to accelerate the oxime formation.

-

Stir the reaction at room temperature for 12-24 hours.

-

-

Reaction Monitoring: Monitor the formation of the mono-oxime intermediate by LC-MS.

-

Purification of the Intermediate (Optional but Recommended):

-

Purify the resulting intermediate containing a free aminooxy group by preparative HPLC to remove unreacted starting materials and the di-substituted byproduct.

-

-

Second Oxime Ligation (Formation of the Final PROTAC):

-

Dissolve the purified linker-warhead intermediate in a suitable solvent.

-

Add the aldehyde- or ketone-functionalized E3 ligase ligand (1.0-1.2 equivalents).

-

Again, a catalytic amount of aniline can be added if necessary.

-

Stir the reaction at room temperature for 12-24 hours.

-

-

Final Purification: Purify the final PROTAC product by preparative HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC using analytical HPLC, HRMS, and NMR spectroscopy.

References

Application Notes and Protocols for Antibody-Drug Conjugates using 1,3-Bis-aminooxy Propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule drug. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of 1,3-bis-aminooxy propane (B168953) as a homobifunctional linker for the synthesis of ADCs.